DET is a chemical precursor to PET, a very common plastic used in textiles and beverage bottles. Scientists studying the synthesis, properties, or degradation of PET may use DET as a starting material. [Source: National Center for Biotechnology Information ""]
DET can be used as a solvent in some scientific research applications. It is a relatively non-polar solvent, meaning it can dissolve other non-polar substances. However, there are many other more common non-polar solvents used in research, such as toluene or hexane, that may be preferred due to their lower cost or better safety profiles. [Source: Royal Society of Chemistry ""]
Diethyl terephthalate is an organic compound with the chemical formula . It is a diester formed from terephthalic acid and ethanol. This colorless liquid is primarily used as an intermediate in the production of polyesters and other polymeric materials. Diethyl terephthalate possesses a structure characterized by a benzene ring with two ethyl ester groups attached to the carboxylic acid functional groups.
Diethyl terephthalate can be synthesized through several methods:
Diethyl terephthalate stands out due to its specific application as a plasticizer and its role as an intermediate in polyester synthesis, making it integral to the production of flexible plastic materials.
Interaction studies of diethyl terephthalate often focus on its reactivity with other compounds during polymerization or transesterification processes. Research has shown that it can effectively interact with various alcohols to form different esters, which are crucial for diverse applications in materials science.
Diethyl terephthalate crystallizes in a monoclinic crystal system with space group P2₁/n, as determined through comprehensive X-ray crystallographic analysis [1] [2]. The unit cell parameters have been precisely characterized with dimensions of a = 9.12 Å, b = 15.39 Å, and c = 4.21 Å, with a monoclinic angle β = 93.4° [1] [2]. The asymmetric unit contains two centrosymmetric molecules, indicating a highly ordered crystalline arrangement that contributes to the compound's stability and physical properties [1] [2].
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] [2] |
| Space Group | P₂₁/n | [1] [2] |
| Unit Cell Parameter a (Å) | 9.12 | [1] [2] |
| Unit Cell Parameter b (Å) | 15.39 | [1] [2] |
| Unit Cell Parameter c (Å) | 4.21 | [1] [2] |
| Unit Cell Angle β (°) | 93.4 | [1] [2] |
| Molecules per Unit Cell | 2 | [1] [2] |
| Molecular Symmetry | Centrosymmetric | [1] [2] |
The molecular structure of diethyl terephthalate exhibits remarkable planarity, with the benzene ring and ester groups maintaining coplanar geometry, except for the terminal methyl groups of the ethyl substituents [1] [2]. This planar configuration facilitates efficient molecular packing and contributes to the compound's crystalline stability. The intermolecular forces are predominantly van der Waals interactions, with the shortest distance between adjacent molecules measured at 3.4 Å [1] [2]. This relatively short intermolecular distance indicates significant molecular cohesion while maintaining sufficient separation to prevent steric hindrance.
The crystalline phase behavior of diethyl terephthalate demonstrates remarkable consistency across different preparation methods and conditions. The compound maintains its monoclinic crystal structure under standard laboratory conditions, indicating a stable primary polymorph [1] [2]. Research into liquid crystalline polymers incorporating diethyl terephthalate derivatives has revealed temperature-dependent phase transitions that influence both material properties and processing characteristics [3]. These studies demonstrate that the incorporation of terephthalate units into polymer matrices can significantly affect glass transition temperatures and thermal stability parameters [3].
Diethyl terephthalate exhibits distinctive thermal properties that are crucial for its industrial applications and processing requirements. The compound demonstrates a well-defined melting point range of 42-45°C, indicating high purity and crystalline uniformity [4] [5] [6] [7]. This relatively low melting point facilitates ease of handling and processing in synthetic applications while maintaining sufficient thermal stability for storage and transportation.
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 42-45 | [4] [5] [6] [7] |
| Boiling Point (°C) | 302 | [5] [6] [7] |
| Flash Point (°C) | 117 | [5] [6] [7] |
| Physical Form | White crystalline solid | [5] [6] [7] |
| Thermal Stability | Stable under normal conditions | [5] [6] |
| Storage Temperature (°C) | 2-8 (recommended) | [5] [6] [7] |
The boiling point of diethyl terephthalate occurs at 302°C under standard atmospheric pressure, demonstrating exceptional thermal stability across a wide temperature range [5] [6] [7]. This high boiling point enables the compound to withstand elevated processing temperatures commonly encountered in polymerization reactions and industrial synthesis operations. The flash point at 117°C provides important safety parameters for handling and storage procedures [5] [6] [7].
Comprehensive thermal analysis studies have revealed that diethyl terephthalate maintains structural integrity under normal storage and processing conditions [5] [6]. The compound exhibits stable thermal behavior when stored at recommended temperatures between 2-8°C, which prevents degradation and maintains chemical purity over extended periods [5] [6] [7]. Research on related terephthalate derivatives has shown that thermal degradation patterns are influenced by the length and nature of alkyl substituents, with ethyl groups providing optimal balance between reactivity and stability [3].
When incorporated into liquid crystalline polymer systems, diethyl terephthalate derivatives demonstrate complex phase transition behavior that significantly impacts material properties [3]. Studies have shown that the glass transition temperature decreases with increasing chain length of alkoxy substituents, with diethyl derivatives showing intermediate thermal behavior compared to methyl and longer alkyl homologs [3]. These thermal transition dynamics are critical for understanding the compound's behavior in polymer processing and end-use applications.
Nuclear magnetic resonance spectroscopy provides definitive structural identification and purity assessment for diethyl terephthalate through characteristic chemical shift patterns and coupling relationships. The compound exhibits distinctive spectral features in both proton and carbon-13 NMR experiments that enable unambiguous identification and quantitative analysis.
The ¹H NMR spectrum of diethyl terephthalate displays three primary resonance regions that correspond to distinct molecular environments [8] [9]. The aromatic protons of the benzene ring appear as a singlet at approximately 8.2 ppm, integrating for four protons and confirming the symmetrical 1,4-disubstitution pattern of the terephthalate core [8] [9]. The ethyl ester methylene protons generate a characteristic quartet at 4.4 ppm due to coupling with the adjacent methyl groups, while the methyl protons appear as a triplet at 1.4 ppm [8] [9].
| Nucleus | Chemical Environment | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|---|
| ¹H NMR | Aromatic H (benzene ring) | 8.2 (s, 4H) | Singlet |
| ¹H NMR | OCH₂ (ethyl ester) | 4.4 (q, 4H) | Quartet |
| ¹H NMR | CH₃ (ethyl ester) | 1.4 (t, 6H) | Triplet |
The ¹³C NMR spectrum provides complementary structural information through chemical shift assignments for carbon environments [10]. The carbonyl carbons resonate in the characteristic ester region around 166 ppm, while the aromatic carbons appear between 129-134 ppm [10]. The ethyl ester carbons show typical chemical shifts with the methylene carbon at approximately 62 ppm and the methyl carbon at 14 ppm [10].
Quantitative NMR techniques have been developed using diethyl terephthalate as an internal standard for analytical applications [11] [12]. These methods exploit the compound's well-defined integration patterns and chemical stability to provide accurate quantitative measurements in complex mixtures [11] [12]. Zero-field NMR experiments have also been conducted using deuterated diethyl terephthalate to study molecular dynamics and relaxation processes [13].
Mass spectrometry provides essential structural confirmation and molecular weight determination for diethyl terephthalate through characteristic fragmentation pathways. The compound exhibits reproducible fragmentation patterns that enable identification and quantitative analysis in complex matrices.
The molecular ion peak appears at m/z 222, corresponding to the intact diethyl terephthalate molecule [14]. The most intense fragment ion occurs at m/z 177, representing the loss of an ethoxycarbonyl group (CO₂Et, mass 45) from the molecular ion [14]. This fragmentation represents the most favorable cleavage pathway and serves as the base peak in electron ionization mass spectra [14].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 222 | 25.0 | Molecular ion [M]⁺ |
| 177 | 99.99 | Loss of ethoxycarbonyl [M-CO₂Et]⁺ |
| 149 | 53.20 | Loss of ethoxycarbonyl [M-CO₂Et]⁺ |
| 194 | 21.0 | Loss of ethyl [M-Et]⁺ |
| 65 | 23.10 | Benzoyl fragment [C₅H₅]⁺ |
The fragment at m/z 149 results from further loss of ethoxycarbonyl groups or alternative rearrangement processes [14] [15]. The peak at m/z 194 corresponds to the loss of an ethyl radical (mass 29) from the molecular ion, while the fragment at m/z 65 represents a benzoyl-type fragment characteristic of aromatic ester compounds [14] [15]. These fragmentation patterns provide diagnostic information for structural confirmation and enable differentiation from related terephthalate esters [15].
Gas chromatography-mass spectrometry methods have been developed for quantitative determination of diethyl terephthalate in various matrices [16]. Triple quadrupole mass spectrometry using multiple reaction monitoring mode provides enhanced selectivity and sensitivity for trace analysis applications [16]. Recent developments in thermal desorption techniques coupled with dielectric barrier discharge ionization have enabled rapid identification of terephthalate esters including diethyl terephthalate [17].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary structural information and enable identification of functional groups and molecular interactions in diethyl terephthalate.
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of ester functional groups and aromatic substitution patterns [18] [19]. The carbonyl stretching vibration appears as a strong absorption around 1720 cm⁻¹, typical of aromatic ester compounds [18] [19]. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs around 2900-3000 cm⁻¹ [18] [19]. The aromatic C=C stretching vibrations are observed around 1600 and 1500 cm⁻¹, confirming the benzene ring structure [18] [19].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes [20]. The technique has been successfully applied to terephthalate ester analysis using density functional theory calculations to assign vibrational modes [20]. Common Raman peaks for terephthalate esters appear at 400, 650, 1040, 1120, 1160, 1284, 1450, 1580, 1600, and 1726 cm⁻¹ [20]. The unique Raman signatures enable differentiation between various phthalate and terephthalate esters in analytical applications [20].
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